molecular formula C8H5BrClN3 B13908944 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine

Cat. No.: B13908944
M. Wt: 258.50 g/mol
InChI Key: HGJGCFLWFJRYFX-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine is a heteroaromatic compound featuring a pyridine core substituted at the 2-position with a chlorine atom and at the 4-position with a 4-bromoimidazole moiety. By analogy, the target compound is expected to share the same molecular formula and molar mass, differing only in the substitution pattern on the pyridine ring.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

4-(4-bromoimidazol-1-yl)-2-chloropyridine

InChI

InChI=1S/C8H5BrClN3/c9-7-4-13(5-12-7)6-1-2-11-8(10)3-6/h1-5H

InChI Key

HGJGCFLWFJRYFX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N2C=C(N=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Imidazole Derivatives

A critical precursor step involves the selective bromination of 1H-imidazole at the 4-position to form 4-bromo-1H-imidazole. According to a Chinese patent (CN106674121A), this is achieved by reacting imidazole with bromine in an aqueous alkaline medium (potassium hydroxide solution) at controlled temperatures (80–90 °C). The reaction is followed by acidification to pH ~7, which precipitates the bromo-substituted imidazole as a solid. The solid is then filtered and purified by extraction and concentration steps:

Step Reagents & Conditions Outcome
(1) Imidazole + KOH + Br2, 80-90 °C, aqueous Formation of 4-bromo-1H-imidazole
(2) Acidification to pH 7, filtration Precipitation of bromo-imidazole
(3) Extraction with ethyl acetate, concentration Purified 4-bromo-1H-imidazole

This method yields the bromo-imidazole with high purity (~98.9%) and good yield (~90%) and is amenable to scale-up with solvent recycling to minimize waste.

Coupling of 4-bromo-1H-imidazole with 2-chloropyridine

The next key step is the nucleophilic substitution or coupling reaction where the nitrogen of the 4-bromo-1H-imidazole attacks the 2-chloropyridine ring to form the target compound this compound.

While detailed experimental procedures specific to this coupling are limited in open literature, general synthetic protocols involve:

  • Using 2-chloropyridine as the electrophilic partner.
  • Employing base catalysts (e.g., potassium carbonate or sodium hydride) to deprotonate the imidazole nitrogen.
  • Conducting the reaction in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Controlling temperature (often 80–120 °C) to optimize reaction rates and minimize byproducts.
  • Purification by recrystallization or chromatographic techniques to isolate the pure product.

Data Table Summarizing Preparation Parameters

Parameter Details Reference
Imidazole bromination Imidazole + Br2 + KOH, 80-90 °C, aqueous
pH adjustment Acidify to pH ~7 to precipitate product
Yield of 4-bromo-1H-imidazole ~90% yield, purity ~98.9%
Coupling reaction conditions Base (K2CO3 or NaH), DMF/DMSO, 80-120 °C Inferred from,
Purification methods Extraction, recrystallization, chromatography
Solvent recycling Filtrate reused to minimize waste

Analytical Characterization Supporting Preparation

The synthesized this compound is characterized by:

Summary and Research Outlook

The preparation of this compound is reliably achieved via:

  • Selective bromination of imidazole under alkaline aqueous conditions.
  • Subsequent nucleophilic aromatic substitution or coupling with 2-chloropyridine.
  • Use of environmentally considerate practices such as solvent recycling.

Further optimization of coupling conditions and exploration of catalytic methods (e.g., palladium-catalyzed C–N bond formation) may enhance yields and selectivity. The compound’s role as a building block in medicinal chemistry warrants continued development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .

Scientific Research Applications

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine

This isomer (CAS 1353855-82-9) shares the same molecular formula (C₈H₅BrClN₃ ) and molar mass (258.5 g/mol ) as the target compound but differs in substituent positions: the bromoimidazole group is at the pyridine’s 2-position, and the chlorine is at the 4-position . Key implications of this structural variation include:

  • Electronic Effects : The electron-withdrawing chlorine at the 4-position (vs. 2-position in the target compound) may alter the pyridine ring’s electron density, affecting reactivity in cross-coupling reactions.

Simplified Analog: 2-Chloropyridine

2-Chloropyridine (C₅H₄ClN , molar mass 113.55 g/mol ) serves as a simpler analog lacking the bromoimidazole group. Key distinctions include:

  • Toxicity Profile: 2-Chloropyridine is a known irritant to the respiratory tract, though its chronic effects (carcinogenicity, reproductive toxicity) remain unstudied .
  • Reactivity: The absence of the imidazole ring in 2-chloropyridine limits its utility in metal-catalyzed reactions or as a hydrogen-bond donor, unlike the target compound.

Complex Derivatives: Sulfonamide-Containing Analogs

describes structurally related compounds, such as 4-(4-bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17). While more complex, these derivatives highlight:

  • Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for such compounds (e.g., IR: 1670 cm⁻¹ for C=O; 1H-NMR δ 1.16 for CH₃ groups ) provide benchmarks for characterizing the target compound’s functional groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Properties/Notes
4-(4-Bromo-1H-imidazol-1-yl)-2-chloropyridine C₈H₅BrClN₃ 258.5 (inferred) Bromoimidazole (C4), Cl (C2) Hypothetical data; isomer of
2-(4-Bromo-1H-imidazol-1-yl)-4-chloropyridine C₈H₅BrClN₃ 258.5 Bromoimidazole (C2), Cl (C4) Positional isomer; CAS 1353855-82-9
2-Chloropyridine C₅H₄ClN 113.55 Cl (C2) Respiratory irritant; unstudied chronic effects
Compound 17 (from ) C₂₅H₂₄BrClN₄O₃S 575.91 Bromo, Cl, sulfonamide groups m.p. 129–130°C; IR/NMR data available

Research Findings and Discussion

  • Substituent Position Effects: The isomer in demonstrates that even minor positional changes can influence physicochemical properties (e.g., solubility, melting point) and biological interactions. For instance, the 4-chloro substituent in the isomer may enhance steric hindrance in binding pockets compared to the 2-chloro group in the target compound.
  • Synthetic Challenges : Halogenated pyridines often require precise coupling conditions (e.g., Buchwald-Hartwig amination for imidazole attachment), where substituent positioning affects reaction yields .
  • Toxicity Considerations : While 2-chloropyridine’s irritant properties are documented , the bromoimidazole group in the target compound could introduce additional hazards (e.g., bromine-related toxicity) that warrant further study.

Biological Activity

4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with a chlorine atom and an imidazole moiety that includes a bromine atom. This unique structure is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties against various Gram-positive and Gram-negative bacteria.

In vitro Studies

  • Antibacterial Efficacy :
    • The compound exhibited significant antibacterial activity with IC50 values ranging from 200 nM to 1.4 μM against strains such as Staphylococcus aureus and Escherichia coli .
    • In a comparative study, it showed higher potency than standard antibiotics like tetracycline against certain bacterial strains .
  • Mechanism of Action :
    • The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 1: Antibacterial Activity of this compound

Bacterial StrainIC50 (nM)
Staphylococcus aureus44
Escherichia coli200
Bacillus subtilis180
Pseudomonas aeruginosa200

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly in targeting cancer cell lines.

Case Studies

  • Cell Line Studies :
    • In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including those derived from breast and lung cancers .
    • The mechanism involves the activation of caspase pathways leading to programmed cell death .
  • In Vivo Studies :
    • Animal models treated with the compound showed significant tumor reduction, indicating its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity Summary

Cancer Cell LineEC50 (μM)Observations
MCF-7 (Breast)0.25Induction of apoptosis
A549 (Lung)0.30Significant tumor size reduction

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Imidazole Ring : Substituents on the imidazole ring significantly affect antibacterial potency.
  • Chlorine Substitution : The presence of chlorine enhances solubility and bioavailability, contributing to increased efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-bromo-1H-imidazol-1-yl)-2-chloropyridine with high purity?

  • Methodology : Utilize nucleophilic substitution reactions between 2-chloropyridine derivatives and 4-bromoimidazole under inert atmosphere (e.g., nitrogen). Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) with catalysts like Cu(I) or Pd(0) to enhance yield . Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the crystalline structure of this compound?

  • Methodology : Perform X-ray crystallography using single crystals grown via slow evaporation of a saturated DCM/hexane solution. Refine data with SHELXL (for small molecules) to determine bond lengths, angles, and packing motifs. Validate hydrogen bonding and halogen interactions (e.g., Br···N) using Mercury software . For powder samples, pair XRD with DFT calculations to confirm phase purity .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight, non-metallic containers at 2–8°C to prevent decomposition. Avoid contact with oxidizers (e.g., peroxides) and strong acids, as bromo-imidazole derivatives may release toxic HBr under acidic conditions . Conduct waste disposal per EPA guidelines for halogenated organics.

Advanced Research Questions

Q. How can enantioselectivity be optimized in cyclopropanation reactions involving this compound?

  • Methodology : Use chiral dirhodium catalysts (e.g., Rh₂(R-p-Ph-TPCP)₄) with coordinating additives like 2-chloropyridine to enhance enantioselectivity. Adjust solvent polarity (e.g., HFIP/CH₂Cl₂ mixtures) to stabilize transition states. Monitor stereochemical outcomes via chiral HPLC or NMR (e.g., Mosher ester analysis) .

Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?

  • Methodology : Cross-validate DFT-optimized structures (B3LYP/6-31G*) with experimental NMR/IR data. If discrepancies arise (e.g., unexpected downfield shifts), assess solvent effects or conformational flexibility via molecular dynamics simulations. Re-examine reaction conditions for potential byproducts or tautomeric forms .

Q. What strategies improve thermal stability in formulations containing this compound?

  • Methodology : Co-crystallize with thermally stable co-formers (e.g., carboxylic acids) to enhance lattice energy. Perform TGA/DSC to identify decomposition thresholds (>200°C typical for imidazole-pyridine hybrids). Incorporate antioxidants (e.g., BHT) to mitigate radical-mediated degradation .

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